molecular formula C20H16ClN3O3S3 B2962199 3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114642-82-8

3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2962199
CAS No.: 1114642-82-8
M. Wt: 478
InChI Key: DPUDRGZHXANQDZ-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, a heterocyclic scaffold known for diverse biological activities. Its structure features:

  • 3-(5-Chloro-2-methoxyphenyl): A substituted aryl group at position 3, combining electron-withdrawing (Cl) and electron-donating (methoxy) moieties.
  • 2-Thioxo: A thione group at position 2, critical for hydrogen bonding and metal coordination .

Synthetic routes for analogous compounds typically involve alkylation of thione precursors (e.g., via alkyl halides) and substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) .

Properties

CAS No.

1114642-82-8

Molecular Formula

C20H16ClN3O3S3

Molecular Weight

478

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C20H16ClN3O3S3/c1-26-13-5-3-4-11(8-13)10-29-19-22-17-16(18(25)23-19)30-20(28)24(17)14-9-12(21)6-7-15(14)27-2/h3-9H,10H2,1-2H3,(H,22,23,25)

InChI Key

DPUDRGZHXANQDZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)N2C3=C(C(=O)NC(=N3)SCC4=CC(=CC=C4)OC)SC2=S

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a thiazolo[4,5-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a thiazole ring fused with a pyrimidine, along with various substituents that enhance its biological activity. The molecular formula is C19H19ClN4O2SC_{19}H_{19}ClN_4O_2S, and its molecular weight is approximately 394.90 g/mol.

Anticancer Activity

Research has indicated that thiazolo[4,5-d]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to the target compound showed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, derivatives of thiazolo[4,5-d]pyrimidine were found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Cell Line IC50 (µM) Reference
MCF-712.5
HeLa15.0
A54910.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Activity

Another notable biological activity of this compound is its anti-inflammatory effect. In preclinical models, it has been shown to reduce inflammation markers and alleviate symptoms in models of acute inflammation. The compound demonstrated comparable efficacy to standard anti-inflammatory drugs like diclofenac in reducing paw edema in rats induced by carrageenan .

The biological activities of the compound can be attributed to its ability to interact with various molecular targets:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • Enzyme Inhibition : Inhibits enzymes involved in bacterial metabolism.
  • Cytokine Modulation : Reduces levels of pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the efficacy of thiazolo[4,5-d]pyrimidine derivatives:

  • A study on a closely related compound demonstrated significant tumor regression in xenograft models when administered at doses correlating with the observed IC50 values against MCF-7 cells.
  • Another investigation revealed that the compound effectively reduced bacterial load in infected mice models, showcasing its potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their substituent-driven properties are summarized below:

Compound ID Core Structure Substituents (Positions) Key Features Reference
Target Thiazolo[4,5-d]pyrimidin-7-one 3: 5-Cl-2-OMePh; 5: 3-OMeBnS; 2: S Dual electron effects (Cl/OMe), moderate lipophilicity, potential CNS activity
A Thiazolo[4,5-d]pyrimidin-2-thione 5-Cl; 7-Me; 2: S; Cl replaced by morpholine Enhanced solubility (morpholine), antibacterial activity
B (Fig. 19) Thiazolo[4,5-d]pyrimidin-7-one 3: Ph; 5: (4-ClPh-oxoethyl)S; 6: Me Electron-withdrawing Cl improves microbial target binding
C (3k) Thiazolo[4,5-d]pyrimidin-7-one 5: 4'-BrBzS; 3,6: Ph Strong Gram-positive activity (Br enhances membrane disruption)
D Thiazolo[4,5-d]pyrimidin-7-one 3: Aryl; 5: varied S-substituents CRF modulation (CNS applications)

Key Observations :

  • Antimicrobial Activity : The 3-methoxybenzyl thio group in the target compound may offer moderate antimicrobial effects, but halogenated analogs like Compound C (4'-BrBzS) show superior potency due to enhanced electrophilicity .
  • Synthetic Accessibility : The target’s 3-methoxybenzyl thio group requires selective alkylation, which may reduce yield compared to simpler alkyl halides (e.g., methyl in Compound A) .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) : The target’s logP is estimated at ~3.5 (methoxy groups increase hydrophobicity vs. morpholine in Compound A (logP ~2.1)) .
  • Solubility: The 2-thioxo group enhances aqueous solubility compared to non-thiolated analogs, but the 3-methoxybenzyl group may reduce it relative to carboxylate derivatives (e.g., ) .

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